

# Application Notes and Protocols: Fixed-Cell Imaging After Dynasore Treatment

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## Compound of Interest

Compound Name: Dynasore hydrate

Cat. No.: B6590803

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## Introduction

Dynasore is a cell-permeable small molecule inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1][2] Dynamin is a key protein involved in membrane fission during clathrin-mediated endocytosis.[3][4] By inhibiting dynamin's GTPase activity, Dynasore effectively blocks the scission of newly formed vesicles from the plasma membrane, leading to an accumulation of clathrin-coated pits at the cell surface.[1][3] This rapid and reversible inhibition of endocytosis makes Dynasore a valuable tool for studying cellular processes that rely on this pathway, including receptor trafficking, nutrient uptake, and pathogen entry.[4][5]

These application notes provide a detailed protocol for treating cultured cells with Dynasore and subsequently performing fixed-cell immunofluorescence imaging to visualize its effects on cellular structures and protein localization.

## Data Presentation

The following tables summarize representative quantitative data from studies utilizing Dynasore, illustrating its effects on endocytosis and other cellular processes.

Table 1: Inhibition of Transferrin Uptake by Dynasore

Cell Line	Dynasore Concentration	Incubation Time	Method of Quantification	Inhibition of Transferrin Uptake	Reference
HeLa	80 $\mu$ M	30 min	Integrated fluorescence intensity	Strong block in traffic and accumulation	[1]
HeLa	~15 $\mu$ M (IC50)	Not specified	Cell-free assay	50% inhibition	[5]
HUVECs	10-100 $\mu$ M	30 min pre-treatment	Fluorescence microscopy analysis	Dose-dependent inhibition	[6]
Hippocampal Neurons	80 $\mu$ M	Not specified	SynaptopHluorin fluorescence	Full inhibition	[5][7]
Hippocampal Neurons	~30 $\mu$ M (IC50)	Not specified	SynaptopHluorin fluorescence	Half-maximal inhibition	[7]

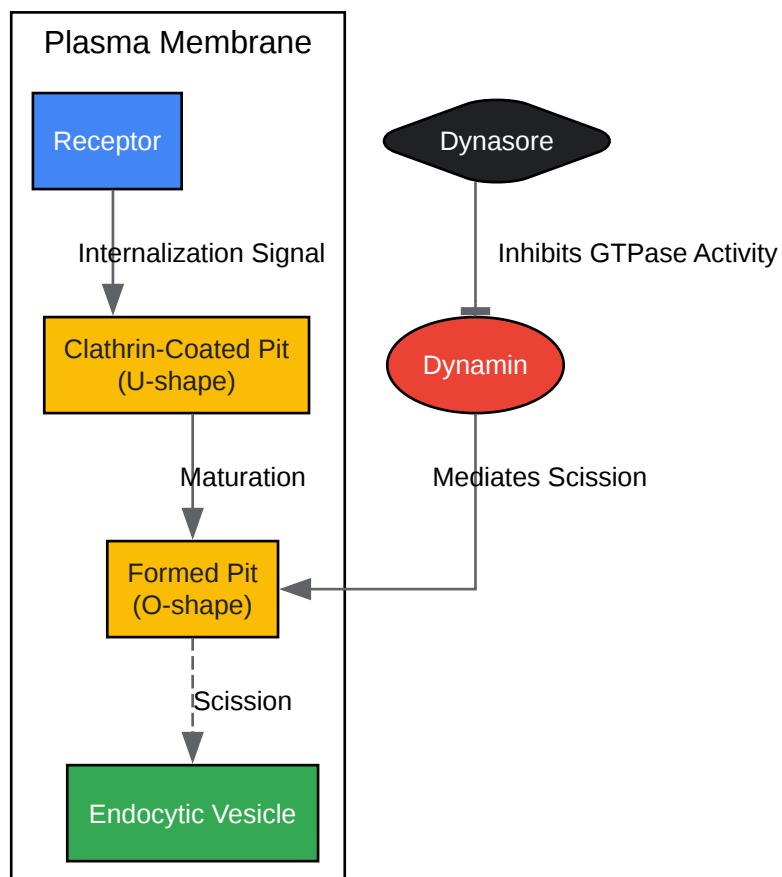
Table 2: Effects of Dynasore on Cellular Structures and Processes

Cell Type	Dynasore Concentration	Treatment Duration	Observed Effect	Quantitative Change	Reference
BSC1 cells	80 $\mu$ M	10 min	Accumulation of "U" and "O" shaped coated pits	Morphological observation	[1][8]
Bovine Chromaffin Cells	100 $\mu$ M	30 min	Increased number of invagination pits on the plasma membrane	Increase in membrane capacitance	[9]
Mouse Embryos (2-cell stage)	200 $\mu$ M	24 h	Arrested at the 2-cell stage, increased cortical actin filament distribution	Significant increase in actin fluorescence intensity	[1]
H1080 lung cancer cells	Not specified	Not specified	Suppression of invasion activity	Approximately 40% suppression	[4]

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Dynasore and the experimental workflow for fixed-cell imaging after treatment.

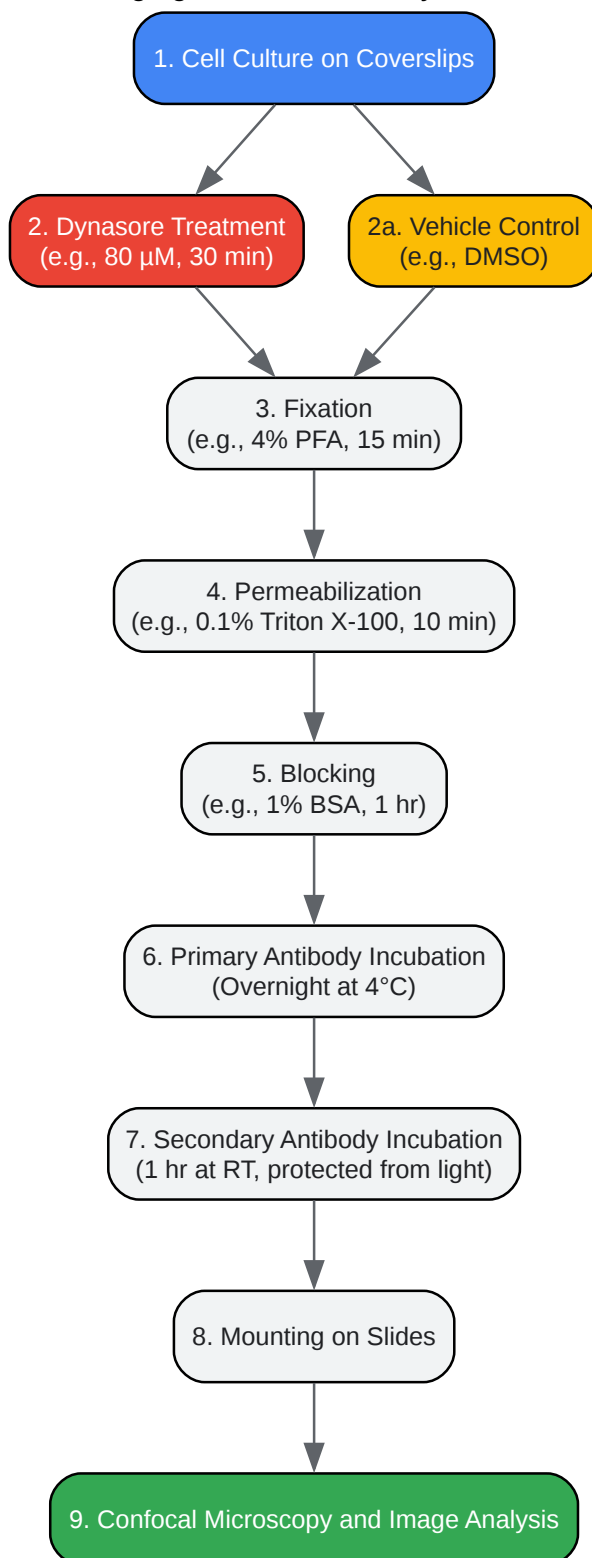
## Mechanism of Dynasore Action



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Caption: Dynasore inhibits dynamin's GTPase activity, blocking vesicle scission.

## Fixed-Cell Imaging Workflow after Dynasore Treatment

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Caption: Workflow for immunofluorescence after Dynasore treatment.

## Experimental Protocols

### Protocol 1: General Immunofluorescence Staining of Cultured Cells After Dynasore Treatment

This protocol provides a general procedure for the immunofluorescent staining of cellular components in cultured cells following treatment with Dynasore.

#### Materials:

- Cultured cells grown on sterile glass coverslips
- Complete cell culture medium
- Dynasore (stock solution in DMSO)
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
- Primary antibody (specific to the protein of interest)
- Fluorophore-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

#### Procedure:

- Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.[\[1\]](#)

- Dynasore Treatment:
  - Prepare working solutions of Dynasore in pre-warmed complete cell culture medium. A final concentration of 80  $\mu$ M is commonly used.[\[1\]](#)[\[9\]](#)
  - Prepare a vehicle control solution with the same final concentration of DMSO as the Dynasore-treated samples (e.g., 0.2%).[\[1\]](#)
  - Aspirate the old medium from the cells and replace it with the Dynasore-containing medium or the vehicle control medium.
  - Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO<sub>2</sub>.[\[1\]](#)
- Fixation:
  - Aspirate the treatment medium and wash the cells twice with PBS.
  - Add the 4% PFA fixation solution and incubate for 15-20 minutes at room temperature.[\[1\]](#)  
[\[10\]](#)
  - Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
  - Add the Permeabilization Buffer and incubate for 10 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
  - Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
  - Dilute the primary antibody to its optimal concentration in Blocking Buffer.

- Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
- Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - The next day, wash the cells three times with PBS for 5 minutes each.
  - Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. From this step onwards, protect the samples from light.
  - Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in the dark.
- Nuclear Counterstaining:
  - Wash the cells three times with PBS for 5 minutes each in the dark.
  - Incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
  - Wash the cells twice with PBS.
- Mounting:
  - Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
  - Seal the edges of the coverslip with nail polish and allow it to dry.
- Imaging:
  - Image the slides using a confocal microscope. Acquire a series of z-stack images for each cell to allow for 3D reconstruction and accurate analysis.[\[1\]](#)

## Protocol 2: Transferrin Uptake Assay to Monitor Endocytosis Inhibition



This protocol is a functional assay to visually and quantitatively assess the inhibition of clathrin-mediated endocytosis by Dynasore.

#### Materials:

- Cultured cells grown on sterile glass coverslips
- Serum-free cell culture medium
- Dynasore (stock solution in DMSO)
- DMSO (vehicle control)
- Fluorescently-labeled Transferrin (e.g., Alexa Fluor 568-Transferrin)
- Acid Wash Buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Antifade mounting medium

#### Procedure:

- Cell Seeding: Seed cells on coverslips to reach 50-70% confluency.[\[1\]](#)
- Serum Starvation: Before the assay, starve the cells in serum-free medium for 30-60 minutes at 37°C to increase the number of available transferrin receptors on the cell surface.[\[9\]](#)
- Dynasore Pre-treatment:
  - Incubate the cells with 80 µM Dynasore or vehicle (DMSO) in serum-free medium for 30 minutes at 37°C.[\[1\]](#)
- Transferrin Uptake:
  - Add fluorescently-labeled transferrin (e.g., 10-25 µg/mL) to the medium and incubate for 1-15 minutes at 37°C, depending on the desired time point for uptake.[\[11\]](#)

- Stop Uptake and Remove Surface-Bound Transferrin:
  - To stop the uptake, place the plate on ice and wash the cells with ice-cold PBS.
  - To remove transferrin that is bound to the cell surface but not internalized, perform an acid wash by incubating the cells with Acid Wash Buffer for 2 minutes at room temperature. Repeat this step three times.<sup>[1]</sup>
- Fixation:
  - Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.<sup>[1]</sup>
- Mounting and Imaging:
  - Wash the cells three times with PBS.
  - Mount the coverslips on glass slides with antifade mounting medium.
  - Image the cells using a fluorescence or confocal microscope.
- Quantification:
  - Measure the integrated fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ).<sup>[1]</sup> Compare the fluorescence intensity between Dynasore-treated and control cells. Typically, 80-100 cells are analyzed for each condition.<sup>[1]</sup>

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